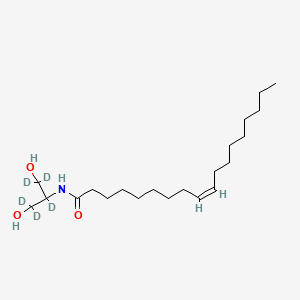

N-Oleoyl-2-amino-1,3-propane-D5-diol

Description

Significance of Stable Isotope Labeling in Quantitative Omics Studies

Quantitative omics fields, such as proteomics and metabolomics, aim to comprehensively identify and quantify the vast array of proteins and small molecules within a biological system. nih.gov A primary challenge in these studies is the inherent variability that can arise during sample preparation and analysis. scioninstruments.com Stable isotope labeling is a powerful strategy that addresses this challenge by introducing a "heavy" version of an analyte into a sample, which can then be distinguished from the "light" natural version by a mass spectrometer. springernature.comyoutube.com

This approach allows for the relative or absolute quantification of molecules with high accuracy. mdpi.com Methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) metabolically incorporate heavy amino acids into all proteins, allowing for the direct comparison of protein abundance between different cell populations. springernature.comyoutube.com By mixing labeled and unlabeled samples at an early stage, any subsequent sample loss or variation in instrument response affects both the heavy and light forms equally, preserving the integrity of the quantitative ratio between them. This principle has revolutionized the study of dynamic changes in the proteome and metabolome. nih.gov

The Role of Deuterated Compounds in Tracer and Internal Standard Applications

Among the various stable isotopes used for labeling, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, holds a special place. Replacing hydrogen with deuterium in a molecule creates a deuterated compound that is chemically and physically almost identical to its natural counterpart. scispace.com However, it possesses a distinct, higher mass. This property makes deuterated compounds exceptionally well-suited for two critical applications:

Metabolic Tracers: Researchers can administer a deuterated compound to an organism or cell culture to trace the metabolic fate of that molecule. By tracking the appearance of the deuterium label in downstream metabolites, scientists can map complex biochemical pathways and measure metabolic flux.

Internal Standards: This is the most common application in quantitative analysis. A known quantity of a deuterated compound is added to a sample before processing and analysis by mass spectrometry (MS). scioninstruments.comclearsynth.com This "internal standard" co-elutes with the natural, non-deuterated analyte during chromatography and experiences the same conditions during ionization. texilajournal.com Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, the standard provides a stable reference point. scioninstruments.com Any variability during the analytical process, such as sample loss during extraction or fluctuations in instrument sensitivity, will affect both the analyte and the standard proportionally. texilajournal.comwisdomlib.org By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, correcting for matrix effects and other sources of error. scioninstruments.comwisdomlib.org

Overview of N-Oleoyl-2-amino-1,3-propane-D5-diol as a Specialized Research Tool

N-Oleoyl-2-amino-1,3-propane-D5-diol is a high-purity, stable isotope-labeled lipid designed for advanced biomedical research. It is the deuterated analog of N-oleoyl-serinol, an endogenous N-acyl amide that has been identified as a significant lipid signaling molecule. nih.govnih.gov

The non-labeled parent compound, N-oleoyl-serinol, is a member of a class of lipids produced by gut microbiota that plays a role in regulating the host's metabolic responses after a meal. biorxiv.orgsciety.org Furthermore, research has demonstrated that N-oleoyl-serinol is present in bone tissue and acts as a potent regulator of bone remodeling, with the ability to stimulate bone formation and inhibit resorption, making it a molecule of interest in osteoporosis research. nih.govnih.gov Other related N-acyl serinols are also being investigated for their role in ceramide production in skin inflammation models. mdpi.com

Given the biological importance of N-oleoyl-serinol, the ability to accurately measure its concentration in tissues and biofluids is critical for understanding its physiological and pathological roles. N-Oleoyl-2-amino-1,3-propane-D5-diol serves precisely this purpose. It is intended for use as an internal standard for the quantification of endogenous N-oleoyl-serinol using liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms onto the propanediol (B1597323) backbone provides a distinct mass shift, allowing it to be easily differentiated from the natural compound while ensuring nearly identical chemical behavior during sample extraction and analysis.

Chemical and Physical Properties

This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value |

| Compound Name | N-Oleoyl-2-amino-1,3-propane-D5-diol |

| Parent Compound | N-Oleoyl-serinol |

| Chemical Formula | C₂₁H₃₆D₅NO₃ |

| Molecular Weight | 360.62 g/mol |

| Isotopic Purity | Typically ≥98% |

| Appearance | Solid |

Application in Mass Spectrometry

This table illustrates the fundamental principle of using N-Oleoyl-2-amino-1,3-propane-D5-diol as an internal standard in mass spectrometry. The mass difference allows for simultaneous detection and distinct quantification.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Role in Analysis |

| N-Oleoyl-serinol (Analyte) | C₂₁H₄₁NO₃ | 355.3086 | Endogenous compound to be quantified |

| N-Oleoyl-2-amino-1,3-propane-D5-diol (Standard) | C₂₁H₃₆D₅NO₃ | 360.3400 | Internal standard for accurate quantification |

| Mass Difference | +5.0314 | Basis for differentiation by mass spectrometer |

Properties

Molecular Formula |

C21H41NO3 |

|---|---|

Molecular Weight |

360.6 g/mol |

IUPAC Name |

(Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-/i18D2,19D2,20D |

InChI Key |

LGDVTFHRZXBSJM-FNKKQMTJSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |

Origin of Product |

United States |

Structural Context and Research Oriented Synthesis of N Oleoyl 2 Amino 1,3 Propane D5 Diol

Elucidation of the N-Oleoyl-2-amino-1,3-propane-D5-diol Chemical Structure for Research

N-Oleoyl-2-amino-1,3-propane-D5-diol is a complex lipid molecule comprising three key components: an oleoyl (B10858665) group, a 2-amino-1,3-propanediol (B45262) backbone (also known as serinol), and an isotopic label of five deuterium (B1214612) atoms. chemicalbook.comnih.gov The oleoyl group is a long-chain monounsaturated fatty acyl chain derived from oleic acid. This is attached via an amide linkage to the amino group of the serinol backbone. rsc.org

The serinol backbone is a three-carbon chain with hydroxyl groups at positions 1 and 3, and an amino group at position 2. researchgate.net The defining feature of this research compound is the presence of five deuterium atoms on the 2-amino-1,3-propanediol moiety. A plausible and synthetically accessible arrangement for the D5 label involves the deuteration of all non-exchangeable hydrogen atoms on the carbon backbone of the propanediol (B1597323).

Table 1: Structural Details of N-Oleoyl-2-amino-1,3-propane-D5-diol

| Feature | Description |

| Backbone | 2-amino-1,3-propanediol (Serinol) |

| Acyl Group | Oleoyl (from Oleic Acid) |

| Linkage | Amide |

| Isotopic Label | Deuterium (D5) |

| Molecular Formula | C21H36D5NO3 |

| Monoisotopic Mass | 358.33 g/mol |

Note: The exact monoisotopic mass may vary slightly depending on the precise isotopic purity.

Isotopic Enrichment Strategy: Specific Deuterium Placement and Purity Considerations

The utility of N-Oleoyl-2-amino-1,3-propane-D5-diol as an internal standard in quantitative analysis hinges on its high isotopic purity and the strategic placement of the deuterium atoms. clearsynth.comscispace.com The primary goal of the isotopic enrichment strategy is to synthesize a molecule that is chemically identical to the endogenous analyte but has a distinct mass due to the deuterium labels.

For N-Oleoyl-2-amino-1,3-propane-D5-diol, the deuterium atoms are incorporated into the serinol backbone. This placement is advantageous as it is chemically stable and remote from the site of potential metabolic activity on the oleoyl chain, reducing the risk of in-vivo H/D exchange. High isotopic enrichment, ideally exceeding 98%, is crucial to minimize mass spectral overlap with the unlabeled analyte, thereby ensuring accurate quantification. rsc.org

Synthetic Methodologies for Deuterium Incorporation into the Propanediol Backbone

The synthesis of N-Oleoyl-2-amino-1,3-propane-D5-diol involves a multi-step process that begins with the preparation of the deuterated 2-amino-1,3-propanediol backbone. A common strategy for introducing deuterium into organic molecules is through hydrogen-deuterium (H/D) exchange reactions or by using deuterated starting materials. tn-sanso.co.jpgoogle.com

One plausible synthetic route involves the reduction of a suitable precursor, such as a dialkyl 2-aminomalonate, using a deuterium source like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). This would be followed by the acylation of the deuterated serinol with oleoyl chloride or an activated form of oleic acid to form the final product.

Another approach could involve the use of a deuterated starting material, such as deuterated serine, which can be chemically converted to deuterated serinol. isotope.com Subsequent acylation would then yield the desired N-Oleoyl-2-amino-1,3-propane-D5-diol. The choice of synthetic route depends on the desired deuterium placement, scalability, and the availability of deuterated reagents.

Analytical Verification of Isotopic Purity and Chemical Identity for Research Standards

The chemical identity and isotopic purity of N-Oleoyl-2-amino-1,3-propane-D5-diol must be rigorously verified to qualify it as a research standard. A combination of analytical techniques is employed for this purpose, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment. researchgate.netresearchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of the D5-labeled compound. The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that contain five deuterium atoms versus those with fewer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the structure and the specific sites of deuteration. In the ¹H NMR spectrum, the signals corresponding to the protons on the propanediol backbone would be absent or significantly reduced in intensity. researchgate.netlibretexts.org Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location. capes.gov.br

Table 2: Analytical Techniques for Verification

| Technique | Purpose | Expected Outcome |

| HR-MS | Confirm molecular weight and isotopic purity. | A molecular ion peak consistent with the D5-labeled compound and an isotopic distribution indicating high enrichment. |

| ¹H NMR | Confirm the absence of protons at labeled sites. | Disappearance or significant reduction of signals for the propanediol backbone protons. |

| ²H NMR | Confirm the presence and location of deuterium. | Signals at the chemical shifts corresponding to the deuterated positions on the propanediol backbone. |

The combination of these analytical methods provides a comprehensive characterization of N-Oleoyl-2-amino-1,3-propane-D5-diol, ensuring its suitability as a high-purity internal standard for research applications.

N Oleoyl 2 Amino 1,3 Propane D5 Diol As an Internal Standard in Advanced Mass Spectrometry Based Assays

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of a substance in a sample. wikipedia.orgnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard, to the sample. wikipedia.orgup.ac.za This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). musechem.comyoutube.com

Once the internal standard is added to the sample, it is thoroughly mixed and allowed to equilibrate with the endogenous analyte. nih.govrsc.org This mixture is then subjected to sample preparation and analysis by a mass spectrometer. The mass spectrometer separates and detects ions based on their mass-to-charge ratio. youtube.com Because the analyte and the internal standard have different masses, they can be distinguished and measured independently.

The quantification is based on the measurement of the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard. libretexts.org Since the internal standard is added at the beginning of the sample preparation process, any loss of the analyte during extraction, purification, or analysis will be accompanied by a proportional loss of the internal standard. scioninstruments.com This co-processing ensures that the ratio of the analyte to the internal standard remains constant, leading to a highly accurate and precise quantification of the analyte in the original sample. libretexts.orglibretexts.org IDMS is considered a "definitive method" by many national metrology institutes due to its high accuracy. nih.gov

Advantages of Deuterium Labeling for Mass Spectrometric Quantification

The use of stable isotope-labeled internal standards, such as those labeled with deuterium, is considered the best practice for quantitative mass spectrometry. chromatographyonline.comresearchgate.net Deuterium (D or ²H), a stable isotope of hydrogen, is commonly used to synthesize these internal standards. datahorizzonresearch.com N-Oleoyl-2-amino-1,3-propane-D5-diol, with its five deuterium atoms, serves as an ideal internal standard for the quantification of its non-labeled counterpart, N-Oleoyl-2-amino-1,3-propanediol, and other structurally related lipids. The chemical properties of deuterated compounds are virtually identical to their non-labeled analogs, which is a key advantage in analytical applications. szabo-scandic.com

Biological samples such as plasma, urine, and tissue homogenates are incredibly complex mixtures of proteins, lipids, salts, and other small molecules. nih.gov During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.comuow.edu.au This phenomenon, known as the "matrix effect," is a major source of error in quantitative analysis, affecting both accuracy and reproducibility. restek.com

A deuterated internal standard like N-Oleoyl-2-amino-1,3-propane-D5-diol co-elutes with the analyte during chromatographic separation and experiences the same matrix effects. researchgate.net Because the internal standard and the analyte are affected to the same degree, the ratio of their signals remains unaffected. researchgate.net This effectively compensates for the variability introduced by the sample matrix, ensuring that the calculated concentration of the analyte is accurate, even in the presence of significant matrix effects. nih.govnih.gov

Table 1: Illustrative Data on Matrix Effect Compensation

| Analyte | Sample Matrix | Without Internal Standard (% Signal Suppression) | With Deuterated Internal Standard (% Recovery) |

| Lipid X | Plasma | 45% | 98.5% |

| Lipid X | Urine | 30% | 101.2% |

| Lipid X | Tissue Homogenate | 60% | 99.1% |

The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of quantitative measurements. musechem.com Precision refers to the reproducibility of the measurement, while accuracy refers to how close the measured value is to the true value. By accounting for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes experimental variability. scioninstruments.comthermofisher.com

Table 2: Comparison of Analytical Performance With and Without a Deuterated Internal Standard

| Parameter | Without Internal Standard | With N-Oleoyl-2-amino-1,3-propane-D5-diol |

| Precision (%RSD) | 15-20% | < 5% |

| Accuracy (%Bias) | ± 25% | < 5% |

Methodological Integration of N-Oleoyl-2-amino-1,3-propane-D5-diol into Sample Preparation Workflows

The successful implementation of an internal standard like N-Oleoyl-2-amino-1,3-propane-D5-diol depends on its proper integration into the sample preparation workflow. kcasbio.com The overarching goal is to ensure that the internal standard is treated in the same manner as the endogenous analyte throughout the entire analytical process. researchgate.net

The internal standard must be added to the sample at the earliest possible stage of the sample preparation process. scioninstruments.comthermofisher.com This ensures that it is subjected to all subsequent steps, including extraction, cleanup, and derivatization, alongside the analyte. A known and constant amount of N-Oleoyl-2-amino-1,3-propane-D5-diol is "spiked" into every sample, calibrator, and quality control sample. youtube.com

After addition, it is crucial to allow for complete equilibration of the internal standard with the sample matrix. This typically involves vortexing or gentle mixing to ensure that the internal standard is homogenously distributed and interacts with the matrix components in the same way as the endogenous analyte. rsc.org For analytes that may be bound to proteins or incorporated into lipid membranes, this equilibration step is particularly important to ensure that the extraction efficiency is the same for both the analyte and the standard.

The standard addition method can also be employed, where known amounts of the non-labeled analyte are added to the sample to create a calibration curve within the sample matrix itself. libretexts.orgnih.govresearchgate.net This approach, when combined with an internal standard, can provide the most accurate quantification by accounting for both matrix effects and procedural losses. nih.gov

The choice of extraction method is critical for lipid analysis. nih.gov Common techniques for extracting lipids like N-Oleoyl-2-amino-1,3-propanediol from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com LLE methods, such as the Folch or Bligh-Dyer procedures, use a mixture of polar and non-polar solvents to partition lipids from the aqueous phase. nih.gov SPE utilizes cartridges with a solid sorbent to selectively retain and then elute the lipids of interest. mdpi.com Since N-Oleoyl-2-amino-1,3-propane-D5-diol is chemically identical to the analyte, it will have the same extraction recovery, meaning any losses during this step are corrected for. researchgate.net

In some cases, derivatization may be necessary to improve the chromatographic properties or enhance the ionization efficiency of the analyte in the mass spectrometer. mdpi.comnih.gov Derivatization involves a chemical reaction to modify the analyte's structure. If derivatization is part of the analytical method, it is performed after the addition and equilibration of the internal standard. The deuterated internal standard will undergo the same chemical reaction as the analyte, ensuring that any variations in the reaction efficiency are accounted for. researchgate.net

Applications in Quantitative Lipidomics Research

The primary application of N-Oleoyl-2-amino-1,3-propane-D5-diol in lipidomics is as an internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to its non-deuterated (endogenous) counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This enables researchers to correct for variations in sample preparation and instrument response, leading to highly accurate measurements of lipid concentrations.

Quantification of Specific Oleoyl-Containing Lipid Species

N-Oleoyl-2-amino-1,3-propane-D5-diol is particularly valuable for the targeted analysis of N-acylated diols and other related lipid classes that contain an oleoyl (B10858665) group. These lipids, which include various signaling molecules, can be difficult to quantify accurately due to their low abundance and complex sample matrices. By adding a known amount of the deuterated standard to a sample, researchers can establish a precise ratio of the analyte to the standard, thereby determining the absolute concentration of the endogenous lipid.

A typical workflow for this application involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample, spiked with N-Oleoyl-2-amino-1,3-propane-D5-diol, is first separated by chromatography. The eluting compounds are then ionized and fragmented in the mass spectrometer. Specific fragment ions for both the endogenous lipid and the deuterated standard are monitored to create a quantitative assay.

| Analyte | Internal Standard | Mass Transition (Analyte) | Mass Transition (Internal Standard) | Application |

| N-Oleoylethanolamine | N-Oleoyl-2-amino-1,3-propane-D5-diol | [M+H]+ → fragment ion | [M+H+5]+ → fragment ion | Quantification in biological tissues |

| Oleamide | N-Oleoyl-2-amino-1,3-propane-D5-diol | [M+H]+ → fragment ion | [M+H+5]+ → fragment ion | Analysis in cerebrospinal fluid |

Method Development for High-Throughput Lipid Profiling

The demand for analyzing large numbers of samples in clinical and biomedical research has driven the development of high-throughput lipid profiling methods. N-Oleoyl-2-amino-1,3-propane-D5-diol plays a crucial role in the validation and quality control of these high-throughput assays. nih.gov By including this standard in every sample, researchers can monitor the performance of the analytical platform over time and across different batches of samples, ensuring the reliability and reproducibility of the data. rsc.org This is particularly important in large-scale lipidomics studies where subtle changes in lipid profiles can have significant biological implications.

Research on Sphingolipid Metabolism Utilizing Deuterated Propanediol (B1597323) Backbones

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. nih.gov The deuterated 2-amino-1,3-propanediol (B45262) backbone of N-Oleoyl-2-amino-1,3-propane-D5-diol makes it an excellent tracer for studying sphingolipid metabolism.

Tracing the Incorporation of the 2-amino-1,3-propanediol Moiety into Sphingolipids

While serine is the canonical precursor for the sphingoid base backbone in de novo sphingolipid synthesis, the metabolism of other amino alcohols like 2-amino-1,3-propanediol and their incorporation into lipid structures is an area of active investigation. By introducing N-Oleoyl-2-amino-1,3-propane-D5-diol to cell cultures or animal models, researchers can track the D5-labeled propanediol moiety as it is potentially incorporated into more complex sphingolipids. nih.gov This allows for the elucidation of alternative or modified sphingolipid synthesis pathways. The detection of D5-labeled sphingoid bases or ceramides (B1148491) would provide direct evidence for the metabolic utilization of the 2-amino-1,3-propanediol backbone. nih.gov

| Labeled Precursor | Monitored Metabolite | Analytical Technique | Research Question |

| N-Oleoyl-2-amino-1,3-propane-D5-diol | D5-labeled Sphingosine | LC-MS/MS | Is the 2-amino-1,3-propanediol backbone incorporated into sphingoid bases? |

| N-Oleoyl-2-amino-1,3-propane-D5-diol | D5-labeled Ceramides | High-Resolution Mass Spectrometry | Can N-acylated diols be converted to ceramides? |

Investigation of Sphingolipid Biosynthesis and Catabolism Pathways

Isotope tracing studies with compounds like N-Oleoyl-2-amino-1,3-propane-D5-diol can provide valuable insights into the dynamics of sphingolipid biosynthesis and breakdown. By measuring the rate of appearance and disappearance of the D5 label in various lipid pools over time, researchers can calculate the flux through different metabolic pathways. This information is crucial for understanding how these pathways are regulated and how they are altered in disease states. For instance, such studies could reveal the kinetics of ceramide synthesis from N-acylated diols or the rate of degradation of these molecules. illinois.edu

Studies on Fatty Acid Metabolism and Oleic Acid Derivatization

The oleoyl moiety of N-Oleoyl-2-amino-1,3-propane-D5-diol also serves as a tracer for studying the metabolism of oleic acid. While the deuterium (B1214612) labels are on the propanediol backbone, the entire molecule can be used to follow the general fate of oleic acid-containing lipids.

Research in this area often involves administering the labeled compound and then analyzing various lipid fractions to see where the oleoyl group is incorporated. nih.gov For example, it can be used to study the esterification of oleic acid into triglycerides and phospholipids (B1166683), or its conversion to other fatty acid derivatives. nih.gov These studies are important for understanding the role of oleic acid in energy storage, membrane composition, and cell signaling. mdpi.com The use of stable isotope-labeled tracers like N-Oleoyl-2-amino-1,3-propane-D5-diol provides a dynamic view of these processes that cannot be obtained from static lipid measurements alone. ahajournals.org

N Oleoyl 2 Amino 1,3 Propane D5 Diol in Metabolic Flux Analysis Mfa and Pathway Elucidation

Design of Isotope Tracing Experiments Using Deuterated Lipid Precursors

The design of isotope tracing experiments is critical for obtaining meaningful data on metabolic fluxes. The choice of the isotopic tracer is paramount and depends on the specific metabolic pathway under investigation. nih.gov Deuterated lipid precursors, such as N-Oleoyl-2-amino-1,3-propane-D5-diol, are particularly useful for studying lipid metabolism due to the low natural abundance of deuterium (B1214612), which results in a high signal-to-noise ratio in mass spectrometry-based analyses. nih.gov

The experimental design involves introducing the labeled precursor into a biological system, such as cell culture or an animal model, and monitoring the incorporation of the deuterium label into various downstream metabolites over time. This allows researchers to track the movement of the labeled portion of the molecule through different metabolic pathways.

A typical experimental workflow would involve:

Selection of the biological system: This could range from specific cell lines to whole organisms, depending on the research question.

Introduction of the tracer: N-Oleoyl-2-amino-1,3-propane-D5-diol is introduced into the system, often complexed with a carrier molecule like albumin to aid solubility. bioscientifica.combioscientifica.com

Time-course sampling: Samples are collected at various time points to track the dynamic changes in the labeling patterns of different metabolites.

Metabolite extraction and analysis: Lipids and other metabolites are extracted from the samples and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the extent and position of deuterium incorporation. mdpi.com

The deuterium labeling on the propanediol (B1597323) backbone of N-Oleoyl-2-amino-1,3-propane-D5-diol makes it an excellent tracer for pathways involving this structural moiety.

| Experimental Parameter | Consideration | Example with N-Oleoyl-2-amino-1,3-propane-D5-diol |

|---|---|---|

| Tracer Concentration | Must be high enough for detection but not perturb the natural metabolic state. | Titration experiments to determine optimal concentration. |

| Labeling Duration | Depends on the turnover rate of the pathway of interest. | Short-term for rapid synthesis pathways, long-term for slower turnover pools. |

| Biological Matrix | Cell culture, tissue, plasma, etc. | Analysis of liver tissue to study hepatic lipid metabolism. |

| Analytical Method | GC-MS, LC-MS, NMR. | High-resolution LC-MS to resolve and quantify deuterated lipid species. |

Analysis of Oleoyl (B10858665) Chain Flux in Cellular Systems

The oleoyl chain of N-Oleoyl-2-amino-1,3-propane-D5-diol can be tracked to understand its incorporation into various lipid classes and its modification through processes like elongation and desaturation. While the deuterium labels are on the propanediol backbone, the intact molecule can be traced into complex lipids. Furthermore, by using advanced analytical techniques, the fate of the oleoyl group can be inferred.

Once introduced into the cell, N-Oleoyl-2-amino-1,3-propane-D5-diol can be metabolized in several ways. The entire molecule can be incorporated into more complex lipids, or it can be broken down, releasing the oleoyl chain and the deuterated propanediol backbone to enter different metabolic pathways.

By tracking the appearance of the oleoyl group in other lipids, researchers can estimate the rate of its flux through various pathways. For instance, its incorporation into triglycerides would indicate activity in lipid storage pathways, while its appearance in phospholipids (B1166683) would suggest involvement in membrane biosynthesis.

Assessment of Carbon Flow Through Propanediol-Derived Metabolic Nodes

The deuterated 2-amino-1,3-propanediol (B45262) backbone of the tracer molecule is of particular interest for elucidating the metabolic fate of this three-carbon unit. In many organisms, propanediol can be metabolized through various pathways. For example, it can be converted to propionaldehyde (B47417) and then to propionate. researchgate.net The deuterium labels from N-Oleoyl-2-amino-1,3-propane-D5-diol would be retained in these downstream metabolites, allowing for the quantification of the carbon flow through these specific metabolic nodes.

By measuring the enrichment of deuterium in metabolites such as propionate, researchers can determine the contribution of the exogenous N-Oleoyl-2-amino-1,3-propane-D5-diol to these metabolic pools. This information is crucial for understanding how cells utilize different carbon sources and how metabolic pathways are regulated.

| Metabolic Node | Key Enzyme | Potential Deuterated Products from N-Oleoyl-2-amino-1,3-propane-D5-diol |

|---|---|---|

| Propanediol Dehydration | Propanediol Dehydratase | Deuterated Propionaldehyde |

| Propionaldehyde Oxidation | Aldehyde Dehydrogenase | Deuterated Propionate |

| Amino Acid Metabolism | Transaminases | Deuterated Amino Acids (e.g., Alanine) |

Computational Modeling and Data Interpretation for Flux Estimation

The data generated from isotope tracing experiments are often complex, showing the distribution of isotopes across numerous metabolites over time. Computational modeling is essential for interpreting this data and estimating metabolic fluxes. nih.gov These models integrate the known biochemical reaction network with the isotopic labeling data to calculate the rates of individual reactions. mdpi.com

The process typically involves:

Model construction: A metabolic network model is created that includes all the relevant biochemical reactions.

Data input: The experimental data on isotopic labeling patterns of metabolites are fed into the model.

Flux estimation: The model then uses mathematical algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns. researchgate.net

For N-Oleoyl-2-amino-1,3-propane-D5-diol, the model would track the flow of the D5-propanediol backbone and the oleoyl chain through the network. This allows for a quantitative understanding of how this lipid is metabolized and how its components are partitioned into different pathways. The results can reveal important insights into the regulation of lipid metabolism under various physiological or pathological conditions.

Advanced Mass Spectrometry Platforms and Data Analysis for N Oleoyl 2 Amino 1,3 Propane D5 Diol Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of N-acylethanolamines (NAEs) and their analogues due to its high sensitivity and selectivity. nih.gov The use of deuterated internal standards like N-Oleoyl-2-amino-1,3-propane-D5-diol is standard practice to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

UHPLC systems offer significant advantages over traditional HPLC for the analysis of lipids, including improved resolution, higher sensitivity, and shorter run times. For the separation of N-Oleoyl-2-amino-1,3-propane-D5-diol and related lipids, reversed-phase chromatography is typically employed. nih.gov

Key components of a typical UHPLC method involve the use of sub-2 µm particle columns, such as a C18 or C8, which provide high separation efficiency. nih.govnih.gov A binary solvent system is common, often consisting of an aqueous mobile phase with additives and an organic mobile phase. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate lipids from a complex mixture. nih.gov Due to the deuterium (B1214612) labeling, N-Oleoyl-2-amino-1,3-propane-D5-diol may exhibit a slightly shorter retention time compared to its non-deuterated counterpart, a phenomenon known as the "isotope effect" in reversed-phase chromatography. cchmc.org

Interactive Table: Typical UHPLC Parameters for N-Acylethanolamine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8, 1.7-1.8 µm particle size (e.g., Waters BEH, Agilent Zorbax) |

| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic or acetic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 10 mM ammonium acetate and 0.1% formic or acetic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 60 °C |

| Injection Volume | 1 - 10 µL |

| Gradient Profile | Start at 50-60% B, increase to 100% B over 8-10 minutes, hold, then re-equilibrate |

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) Approaches

Electrospray ionization is the preferred method for ionizing NAEs as it is a soft ionization technique that typically produces intact protonated molecules ([M+H]+). scripps.edu NAEs ionize efficiently in positive ion mode due to the presence of the amide nitrogen. lipidmaps.org

Tandem mass spectrometry (MS/MS) is employed for quantification, providing a high degree of specificity and sensitivity. nih.gov This is often performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). creative-proteomics.com In an MRM experiment, the first quadrupole selects the precursor ion (the [M+H]+ of the analyte), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. creative-proteomics.comwashington.edu This precursor-to-product ion pair is called a "transition" and is highly specific to the target molecule. wikipedia.org

For N-Oleoyl-2-amino-1,3-propane-D5-diol, the precursor ion will have a mass-to-charge ratio (m/z) approximately 5 Daltons higher than its endogenous analogue. The fragmentation patterns will be similar, but fragments containing the deuterated propanediol (B1597323) moiety will also show this mass shift.

Interactive Table: Predicted MS/MS Transitions for MRM Analysis

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Description of Fragment |

|---|---|---|---|

| N-Oleoyl-2-amino-1,3-propanediol | ~356.3 | ~62.1 | C2H8NO+ (Propanolamine fragment) |

| N-Oleoyl-2-amino-1,3-propane-D5-diol | ~361.3 | ~67.1 | C2H3D5NO+ (Deuterated Propanolamine fragment) |

High-Resolution Mass Spectrometry (e.g., Orbitrap) for Isotope Signature Analysis

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, offer unparalleled mass accuracy and resolving power. nih.gov This capability is highly advantageous for research involving isotopically labeled compounds like N-Oleoyl-2-amino-1,3-propane-D5-diol. nih.gov

The high resolution allows for the clear separation of the isotopic peaks of the deuterated standard from those of the endogenous analyte, even resolving the natural abundance 13C isotopes from the deuterium-labeled ones. thermofisher.com This eliminates potential isobaric interferences and improves the accuracy of quantification, which is particularly important when measuring very low levels of an analyte. nih.gov Furthermore, the high mass accuracy (<5 ppm) can be used to confirm the elemental composition of detected ions, adding another layer of confidence to the identification. acs.org This is critical for distinguishing the labeled standard from other similar-mass contaminants in complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS is more common for NAE analysis, GC-MS offers an alternative approach, particularly when high chromatographic resolution is required. nih.gov However, due to the low volatility and presence of active hydrogen atoms in N-Oleoyl-2-amino-1,3-propane-D5-diol, chemical derivatization is a mandatory step. libretexts.org

Derivatization Strategies for Volatility Enhancement

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. libretexts.org The most common strategy for compounds containing hydroxyl (-OH) and amine (-NH2) groups is silylation. youtube.com

In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. libretexts.orgyoutube.com This reaction produces a larger, less polar, and more volatile molecule that can easily travel through the GC column. youtube.com The reaction must be carried out in anhydrous conditions, as the silylating reagents are sensitive to moisture. youtube.com

Another approach involves acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which can improve chromatographic properties and enhance detection sensitivity, especially with an electron capture detector. nih.govnih.gov

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Methods

Once derivatized, the compound is analyzed by GC-MS. In the mass spectrometer, typically using electron ionization (EI), the derivatized molecule undergoes extensive fragmentation, creating a characteristic mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) is a common technique. shimadzu.com In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions rather than scanning the entire mass range. coresta.org This significantly increases the signal-to-noise ratio and improves the sensitivity and selectivity of the analysis. shimadzu.com

For N-Oleoyl-2-amino-1,3-propane-D5-diol, characteristic ions would be selected for both the deuterated standard and its native analogue to allow for ratiometric quantification. If a GC-tandem MS (GC-MS/MS) instrument is available, MRM can be used, offering even greater specificity by monitoring a specific fragmentation pathway (a transition), similar to LC-MS/MS. creative-proteomics.comwikipedia.org

Interactive Table: Potential GC-MS Ions for SIM Analysis (after TMS Derivatization)

| Compound | Derivatization | Potential Characteristic Ions (m/z) | Note |

|---|---|---|---|

| N-Oleoyl-2-amino-1,3-propanediol | Silylation (e.g., with BSTFA) | Ions corresponding to the intact molecule and specific fragments | Specific ions would be determined empirically from the mass spectrum of the derivatized standard. |

| N-Oleoyl-2-amino-1,3-propane-D5-diol | Silylation (e.g., with BSTFA) | Ions showing a +5 Da shift for fragments containing the propanediol backbone | Provides specificity for the internal standard. |

Advanced Data Processing and Normalization Algorithms in Quantitative MS

The accurate quantification of N-Oleoyl-2-amino-1,3-propane-D5-diol in complex biological matrices via mass spectrometry (MS) is contingent upon robust data processing and normalization workflows. Raw data generated from MS platforms are susceptible to systematic variations from non-biological sources, such as instrument drift, sample preparation inconsistencies, and ion suppression effects. nih.govscirp.org Advanced algorithms are therefore essential to correct these variations, reduce variance, and ensure that the detected signal intensity accurately reflects the analyte's abundance. nih.gov

The data processing pipeline typically involves several key steps, including noise filtering, baseline correction, peak detection, and alignment across multiple samples. Following this initial processing, normalization is a critical step to minimize unwanted variation while preserving the underlying biological differences. scirp.org

Several normalization strategies are employed in lipidomics, with the choice of method depending on the experimental design and analytical platform. One of the most common and effective methods is internal standard (IS) normalization . This approach involves adding a known quantity of a stable isotope-labeled compound, such as N-Oleoyl-2-amino-1,3-propane-D5-diol itself, to each sample. The signal intensity of the endogenous analyte is then divided by the signal of the IS. This method effectively corrects for variability introduced during sample handling, processing, and data acquisition. nih.gov Using multiple internal standards that are representative of different lipid classes and elute at various retention times can further account for differences in ionization efficiency and ion suppression across the analysis. nih.gov It is important to note that single-point calibration with internal standards is a method of normalization for relative quantification, not absolute quantification. nih.gov

Other data-driven normalization techniques are also frequently used. Total Ion Current (TIC) normalization , a simple method that divides each feature's intensity by the total ion current of that sample, is one example. However, TIC normalization can be skewed by a few highly abundant ions. scirp.org More advanced statistical methods include Probabilistic Quotient Normalization (PQN) , which assumes that for most lipids, the concentration does not change significantly between samples and calculates a dilution factor for each sample relative to a reference spectrum. biorxiv.org Other techniques, such as median scaling (dividing by the median of experimental samples) and variance stabilizing normalization, are also utilized to address specific data characteristics. scirp.orgmetaboanalyst.ca The application of these normalization methods can significantly reduce the variance in measurements, thereby increasing the statistical power to detect meaningful biological changes. nih.gov

| Algorithm/Method | Principle | Primary Application/Advantage | Key Limitation(s) |

| Internal Standard (IS) Normalization | The signal of the target analyte is divided by the signal of a known amount of a co-analyzed, stable isotope-labeled standard. | Corrects for sample-specific variations in extraction efficiency, matrix effects, and instrument response. nih.gov | Requires the availability of appropriate internal standards for each analyte or lipid class. |

| Total Ion Current (TIC) Normalization | Each data point in a sample is divided by the sum of all intensities in that sample's chromatogram. | Simple to implement and can correct for differences in sample loading or overall signal intensity. | Can be biased if a small number of highly abundant compounds dominate the total ion current. scirp.org |

| Probabilistic Quotient Normalization (PQN) | Calculates a median quotient of the intensities of each analyte relative to a reference spectrum (e.g., the median spectrum of all samples) to derive a normalization factor for each sample. biorxiv.org | Robust against a moderate number of changing analyte concentrations and less sensitive to outliers than TIC. | Assumes that the majority of analyte concentrations remain constant across samples. biorxiv.org |

| Median Scaling (MED) | For each metabolite, its value is divided by the median level across all experimental samples. scirp.org | A metabolite-specific approach that can outperform sample-wide normalization methods. scirp.org | May not be suitable for studies where global changes across the lipidome are expected. |

| Variance Stabilizing Normalization (VSN) | Applies a mathematical transformation to the data to make the variance more constant across the range of signal intensities. metaboanalyst.ca | Stabilizes variance, which can be advantageous for subsequent statistical analyses like t-tests or ANOVA. | Can alter the original data structure and may complicate direct biological interpretation of fold changes. |

Bioinformatic Tools for Integration and Visualization of Lipidomic and Metabolomic Data

The analysis of large-scale lipidomic datasets, such as those generated in studies involving N-Oleoyl-2-amino-1,3-propane-D5-diol, requires sophisticated bioinformatic tools for statistical analysis, data integration, and visualization. oup.comnih.gov These tools are essential for transforming complex data matrices into biologically meaningful insights. oup.com

Data visualization is a critical component of lipidomics analysis, enabling the interpretation of complex results. mtoz-biolabs.com

Heatmaps are frequently used to visualize the abundance patterns of multiple lipids across all samples, often incorporating hierarchical clustering to group lipids and samples with similar profiles. nih.govmtoz-biolabs.com

Volcano plots provide a clear visual representation of statistical significance (p-value) versus the magnitude of change (fold change), allowing for the rapid identification of lipids that are both statistically significant and biologically relevant. mtoz-biolabs.comr-project.org

PCA plots (or scores plots) display the separation of sample groups in a two- or three-dimensional space defined by the principal components. mtoz-biolabs.com

To understand the biological context of the observed changes, pathway and enrichment analysis tools are employed. nih.gov These tools map the identified lipids to known metabolic pathways, helping to translate lists of differentially expressed lipids into biological insights. oup.comclipidomics.com Platforms like MetaboAnalyst and bioPAN, as well as tools available through LIPID MAPS, facilitate lipid ontology and pathway enrichment analysis. metaboanalyst.caclipidomics.comnih.gov

A variety of software and platforms are available to perform these analyses. Web-based platforms like MetaboAnalyst and Metabolomics Workbench offer comprehensive suites of tools for statistical analysis and functional interpretation. metaboanalyst.canih.govoup.com Open-source, R-based packages such as LipidSigR and LipidomicsR provide researchers with flexible and customizable workflows for in-depth analysis and visualization. oup.comr-project.org These tools often support the integration of lipidomics data with other omics datasets (e.g., genomics, proteomics) to build a more comprehensive, systems-level understanding of the biological processes involving N-Oleoyl-2-amino-1,3-propane-D5-diol. nih.gov

| Tool/Platform | Primary Function | Key Visualization/Analysis Features | Typical Use Case |

| MetaboAnalyst | Web-based suite for comprehensive metabolomics and lipidomics data analysis. metaboanalyst.ca | PCA, PLS-DA, heatmaps, volcano plots, pathway analysis, enrichment analysis, and biomarker analysis. metaboanalyst.canih.gov | Statistical identification of significant lipids and their association with metabolic pathways. |

| LipidSigR | R package for integrated lipidomics data analysis and visualization. oup.com | Differential expression and enrichment analyses, heatmaps, PCA plots, network diagrams. oup.com | Customizing analysis workflows and performing sophisticated statistical and enrichment analyses. |

| LipidomicsR | R package for processing and visualizing lipidomics data. r-project.org | PCA plots, heatmaps, volcano plots, radar plots, bar plots, and line plots for lipid abundance. r-project.org | Streamlining data handling and generating a wide range of publication-quality visualizations. |

| LIPID MAPS | Lipid-oriented database and suite of tools. clipidomics.comnih.gov | Statistical analysis tools, pathway mapping, and data integration solutions. nih.gov | Classifying lipids, exploring their structures, and placing them within a biological pathway context. |

| XCMS Online | Cloud-based platform for processing raw MS data. | Feature detection, retention time correction, alignment, and integration with MetaboAnalyst. nih.gov | Pre-processing of raw, untargeted mass spectrometry data prior to statistical analysis. |

Lack of Publicly Available Data for N-Oleoyl-2-amino-1,3-propane-D5-diol Method Validation

Following a comprehensive search of scientific literature and analytical methodology databases, it has been determined that specific, detailed research findings and data pertaining to the quality assurance and method validation of the chemical compound "N-Oleoyl-2-amino-1,3-propane-D5-diol" are not publicly available. This scarcity of information prevents the creation of a thorough and scientifically accurate article adhering to the requested structure.

N-Oleoyl-2-amino-1,3-propane-D5-diol is identifiable as a deuterated internal standard, which is typically used in quantitative mass spectrometry-based analysis, such as liquid chromatography-mass spectrometry (LC-MS), for the measurement of its non-deuterated counterpart, N-Oleoyl-2-amino-1,3-propanediol, or other related lipid molecules. While the general principles of method validation for such internal standards are well-established in the scientific community, specific data for this compound, including limits of detection (LOD) and quantification (LOQ), analytical recovery, reproducibility, and assessment of isotope effects, are not documented in accessible publications.

The requested article structure necessitates detailed information on the following points:

Quality Assurance and Method Validation in Research Applications

Inter-Laboratory Variability and Harmonization of Methods:This would require findings from round-robin tests or collaborative studies involving multiple laboratories to assess the transferability and consistency of the analytical method.

Without access to published research or validation reports that have specifically used and characterized N-Oleoyl-2-amino-1,3-propane-D5-diol, any attempt to generate the requested content, including data tables, would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, it is not possible to provide the requested article at this time.

Future Directions and Emerging Research Frontiers

Integration with Multi-Omics Data for Systems Biology Understanding

The era of systems biology demands a holistic view of cellular processes, integrating data from various "omics" fields, including genomics, proteomics, transcriptomics, and metabolomics. Lipidomics, powered by precise quantification using internal standards like N-Oleoyl-2-amino-1,3-propane-D5-diol, is a crucial component of this integrative approach. The accurate measurement of specific lipid species provides a functional readout of the cellular state that can be correlated with genetic variations, protein expression levels, and other metabolite changes. mdpi.com

The use of deuterated standards is essential for normalizing data and ensuring the high-quality, reproducible results necessary for meaningful multi-omics integration. mdpi.com By providing a stable reference point, N-Oleoyl-2-amino-1,3-propane-D5-diol allows for the confident comparison of lipid profiles across different experimental conditions and even between different laboratories. This reliability is critical when attempting to build comprehensive models of cellular networks and pathways. For instance, quantitative lipidomics data can reveal downstream effects of genetic mutations or the impact of protein dysregulation on lipid metabolism, offering a more complete picture of disease mechanisms. The integration of such data can lead to the identification of novel biomarkers and therapeutic targets. mdpi.com

Table 1: Key Considerations for Integrating Lipidomics Data in Multi-Omics Studies

| Consideration | Importance | Role of N-Oleoyl-2-amino-1,3-propane-D5-diol |

| Data Normalization | Ensures comparability of data across samples and batches. | Acts as a stable internal standard to correct for variations in sample preparation and instrument response. mdpi.com |

| Quantitative Accuracy | Provides precise measurements of lipid abundance. | Enables the determination of absolute or relative lipid concentrations, crucial for correlating with other omics data. |

| Data Quality and Reproducibility | Essential for building robust biological models. | Improves the reliability and consistency of lipidomics data, a prerequisite for meaningful integration. mdpi.com |

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The demand for more comprehensive and rapid analysis of the lipidome is driving the development of innovative analytical platforms. These next-generation technologies aim to enhance both the sensitivity, for detecting low-abundance but biologically significant lipids, and the throughput, to accommodate large-scale clinical and research studies. N-Oleoyl-2-amino-1,3-propane-D5-diol plays a pivotal role in the validation and optimization of these new methods.

High-throughput techniques, such as shotgun lipidomics and advanced liquid chromatography-mass spectrometry (LC-MS) systems, rely on the use of a suite of internal standards to cover the vast diversity of lipid classes. nih.govthermofisher.com The inclusion of N-Oleoyl-2-amino-1,3-propane-D5-diol in these standard mixes allows for the accurate quantification of its corresponding endogenous lipid and related species. Furthermore, as new ionization techniques and mass analyzers are developed, deuterated standards are indispensable for assessing their performance, including linearity, limit of detection, and limit of quantification.

The development of automated sample preparation and data analysis workflows is another key area of advancement. biorxiv.org These automated systems reduce variability and increase the speed of analysis. The consistent use of internal standards like N-Oleoyl-2-amino-1,3-propane-D5-diol within these platforms is fundamental to achieving the high level of precision and accuracy required for their widespread adoption.

Expansion of N-Oleoyl-2-amino-1,3-propane-D5-diol Applications to Diverse Biological Models

While in vivo studies in model organisms provide invaluable information, the use of simpler, more controlled biological systems is crucial for dissecting specific cellular mechanisms. The application of N-Oleoyl-2-amino-1,3-propane-D5-diol is expanding to a variety of these models, including in vitro cell cultures and ex vivo tissue slices. These systems offer a more tractable environment to study lipid metabolism and signaling pathways.

In in vitro cell culture , researchers can manipulate cellular conditions with high precision to investigate the direct effects on lipid synthesis, trafficking, and degradation. The addition of N-Oleoyl-2-amino-1,3-propane-D5-diol to cell lysates allows for the accurate quantification of changes in specific lipid levels in response to various stimuli, such as drug treatments or genetic modifications.

Ex vivo tissue slices provide a bridge between in vitro and in vivo studies by maintaining the complex cellular architecture and interactions of a tissue while allowing for experimental manipulation in a controlled setting. The use of deuterated internal standards in the analysis of these tissue slices enables the precise measurement of lipid profiles in specific regions of the tissue, providing spatial information that is often lost in whole-organism studies. The application of stable isotope tracers in such models can provide quantitative information on metabolic fluxes across the lipidome. biorxiv.org

Table 2: Applications of N-Oleoyl-2-amino-1,3-propane-D5-diol in Different Biological Models

| Biological Model | Key Advantages | Role of N-Oleoyl-2-amino-1,3-propane-D5-diol |

| In Vitro Cell Culture | High degree of experimental control, ease of manipulation. | Accurate quantification of lipid changes in response to specific treatments or genetic alterations. |

| Ex Vivo Tissue Slices | Preserves tissue architecture and cellular interactions. | Enables spatially resolved lipid analysis, providing insights into regional metabolic differences. biorxiv.org |

Contribution to Fundamental Understanding of Lipid Biochemistry and Cellular Homeostasis

The ability to accurately measure the dynamics of lipid metabolism is fundamental to understanding cellular homeostasis. Stable isotope labeling, including the use of deuterated compounds, is a powerful technique for tracing the metabolic fate of molecules and determining the rates of their synthesis, conversion, and degradation. nih.gov While N-Oleoyl-2-amino-1,3-propane-D5-diol is primarily used as an internal standard for quantification, the principles of stable isotope tracing underscore its importance in advancing our fundamental knowledge of lipid biochemistry.

By enabling precise and reliable quantification, N-Oleoyl-2-amino-1,3-propane-D5-diol contributes to studies that elucidate the intricate network of enzymatic reactions that govern lipid metabolism. nih.gov This includes the investigation of how cells maintain the appropriate balance of different lipid species, a process that is critical for membrane integrity, energy storage, and signal transduction. Dysregulation of these homeostatic mechanisms is a hallmark of many diseases, including metabolic disorders, cardiovascular disease, and cancer.

Furthermore, accurate quantitative data generated using deuterated standards can be used to validate and refine computational models of lipid metabolic pathways. biorxiv.org These models can then be used to predict how the system will respond to perturbations, providing a deeper, more dynamic understanding of cellular function. The use of stable isotope labeling has become a staple in analyzing small molecule metabolism and dynamics, as it is the only experimental method to directly measure the biosynthesis, remodeling, and degradation of biomolecules. nih.govlongdom.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.